diphenyl-(2,4,6-trinitrophenyl)iminoazanium
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Overview
Description
Diphenyl-(2,4,6-trinitrophenyl)iminoazanium, commonly known as DPPH, is a stable free radical widely used in various scientific fields. It is particularly known for its role in measuring the number of free radicals and evaluating antioxidant activity. The compound’s stability and unique properties make it an essential tool in analytical chemistry and related disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-(2,4,6-trinitrophenyl)iminoazanium typically involves the reaction of 2,4,6-trinitrochlorobenzene with diphenylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
Diphenyl-(2,4,6-trinitrophenyl)iminoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the phenyl or nitrophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines .
Scientific Research Applications
Diphenyl-(2,4,6-trinitrophenyl)iminoazanium has a wide range of applications in scientific research:
Chemistry: It is used as a standard for measuring free radical activity and evaluating antioxidant properties.
Biology: The compound is employed in studies involving oxidative stress and cellular responses to free radicals.
Medicine: Research on this compound includes its potential therapeutic applications in treating diseases related to oxidative stress.
Mechanism of Action
The mechanism by which diphenyl-(2,4,6-trinitrophenyl)iminoazanium exerts its effects involves its ability to act as a free radical scavenger. The compound interacts with free radicals, neutralizing them and preventing oxidative damage. This process is facilitated by the compound’s stable free radical structure, which allows it to effectively donate electrons to reactive species .
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl: Another stable free radical used in similar applications.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical with applications in organic synthesis and materials science.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): A derivative of TEMPO with enhanced antioxidant properties.
Uniqueness
Diphenyl-(2,4,6-trinitrophenyl)iminoazanium is unique due to its high stability and effectiveness as a free radical scavenger. Its ability to remain stable under various conditions makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
111051-84-4 |
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Molecular Formula |
C18H12N5O6+ |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
diphenyl-(2,4,6-trinitrophenyl)iminoazanium |
InChI |
InChI=1S/C18H12N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H/q+1 |
InChI Key |
MGJZITXUQXWAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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